6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex organic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step organic reactions. The process may start with the preparation of the triazolothiadiazole core, followed by the introduction of the phenoxy and piperidinyl groups through various substitution reactions. Common reagents and conditions include the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new materials, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Signal Transduction: The compound may interfere with intracellular signaling pathways, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Triazolothiadiazoles: Other compounds in this class with similar structures and biological activities.
Phenoxyalkyl Derivatives: Compounds with phenoxy groups attached to alkyl chains, known for their diverse pharmacological properties.
Piperidinyl Derivatives: Molecules containing piperidine rings, often used in medicinal chemistry for their bioactivity.
Uniqueness
6-[(2-Isopropyl-5-methylphenoxy)methyl]-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C20H27N5O3S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
6-[(5-methyl-2-propan-2-ylphenoxy)methyl]-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C20H27N5O3S2/c1-13(2)16-8-7-14(3)10-17(16)28-12-18-23-25-19(21-22-20(25)29-18)15-6-5-9-24(11-15)30(4,26)27/h7-8,10,13,15H,5-6,9,11-12H2,1-4H3 |
InChI Key |
SXJILMZYZRXJEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC2=NN3C(=NN=C3S2)C4CCCN(C4)S(=O)(=O)C |
Origin of Product |
United States |
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